molecular formula C13H12BrNO2S B188520 N-Benzyl-4-bromobenzenesulfonamide CAS No. 3609-87-8

N-Benzyl-4-bromobenzenesulfonamide

Cat. No.: B188520
CAS No.: 3609-87-8
M. Wt: 326.21 g/mol
InChI Key: KBFYMIDQZWIKJR-UHFFFAOYSA-N
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Description

N-Benzyl-4-bromobenzenesulfonamide is an organic compound with the molecular formula C₁₃H₁₂BrNO₂S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

N-Benzyl-4-bromobenzenesulfonamide has a wide range of applications in scientific research:

Safety and Hazards

N-Benzyl-4-bromobenzenesulfonamide is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

N-Benzyl-4-bromobenzenesulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .

Mode of Action

The compound interacts with CA IX through its sulfonamide group, which binds to the zinc ion in the active site of the enzyme . This binding inhibits the enzyme’s activity, disrupting the tumor cells’ pH regulation and metabolic processes .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of carbon dioxide hydration. This disruption leads to an imbalance in intracellular pH, which can inhibit tumor cell proliferation and induce apoptosis .

Pharmacokinetics

Its molecular weight (32621 Da) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 Da are generally well-absorbed.

Result of Action

The inhibition of CA IX by this compound can lead to significant antiproliferative effects. In particular, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH. It is recommended to store the compound in a dry environment at room temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-4-bromobenzenesulfonamide can be synthesized through the reaction of benzylamine with 4-bromobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-4-bromobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-Benzyl-4-bromobenzenesulfonamide is unique due to the presence of both a benzyl group and a bromine atom. This combination enhances its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

N-benzyl-4-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFYMIDQZWIKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341249
Record name N-Benzyl-4-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3609-87-8
Record name N-Benzyl-4-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromobenzenesulfonyl chloride (14.05 g, 55 mmol) was added to a stirred solution of benzylamine (5.36 g, 50 mmol) and pyridine (400 ml) under nitrogen at room temperature. The resulting reaction mixture was stirred for 1 hr; then it was poured onto ice/water (800 ml) to form a yellow precipitate which was filtered and recrystallized from EtOH/water to give 9.44 g (53%) of the title compound as off-white needles, mp 116°-117° C.
Quantity
14.05 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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